2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate (CAS: 885950-62-9) is a fluorinated aromatic sulfonate ester. The compound features a pentafluorophenyl group attached to a naphthalenesulfonate moiety. Its structure combines the electron-withdrawing effects of fluorine substituents with the steric bulk of the naphthalene system, making it a reactive intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions and as a leaving group in cross-coupling reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVIMWPRARGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228276 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-18-8 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation Reaction Conditions
Naphthalene is sulfonated using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the 1-position due to steric and electronic factors.
Table 1: Sulfonation Methods for 1-Naphthalenesulfonic Acid
| Reagent | Temperature (°C) | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ (98%) | 160–165 | 4–6 | 70–75 | |
| ClSO₃H | 50–60 | 2–3 | 85–90 |
Chlorosulfonic acid offers higher yields and milder conditions but requires careful handling due to its corrosive nature. Post-reaction, the sulfonic acid is isolated by precipitation in ice water and purified via recrystallization.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride.
$$ \text{1-Naphthalenesulfonic acid} + \text{PCl}5 \rightarrow \text{1-Naphthalenesulfonyl chloride} + \text{POCl}3 + \text{HCl} $$
Key Parameters :
- Molar Ratio : 1:1.2 (sulfonic acid:PCl₅)
- Temperature : 100°C for 2 hours under inert atmosphere.
- Purification : Recrystallization from diethyl ether or petroleum ether yields >95% purity.
Synthesis of Pentafluorophenol
Pentafluorophenol (CAS 771-61-9) is synthesized via hydrolysis of hexafluorobenzene (C₆F₆), a reaction catalyzed by aqueous potassium hydroxide (KOH).
Hydrolysis of Hexafluorobenzene
The process involves nucleophilic aromatic substitution, where a fluorine atom is replaced by a hydroxyl group:
$$ \text{C}6\text{F}6 + \text{KOH} \rightarrow \text{C}6\text{F}5\text{OH} + \text{KF} $$
Table 2: Reaction Conditions for Pentafluorophenol Synthesis
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 180–200°C | 80–85 | |
| KOH Concentration | 40–50% aqueous | – | |
| Reaction Time | 6–8 hours | – |
The crude product is purified via vacuum distillation (b.p. 143–145°C) to remove unreacted hexafluorobenzene and potassium fluoride.
Esterification of 1-Naphthalenesulfonyl Chloride with Pentafluorophenol
The final step involves coupling 1-naphthalenesulfonyl chloride with pentafluorophenol to form the target ester. This reaction proceeds via nucleophilic acyl substitution, facilitated by a base to scavenge HCl.
Reaction Mechanism and Conditions
The general mechanism is:
$$ \text{1-Naphthalenesulfonyl chloride} + \text{C}6\text{F}5\text{OH} \xrightarrow{\text{Base}} \text{2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate} + \text{HCl} $$
Table 3: Esterification Parameters
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25–30 | 4–6 | 75–80 | |
| Pyridine | Toluene | 80–90 | 2–3 | 85–90 |
Pyridine acts as both a base and a solvent in some protocols, though toluene or dichloromethane are preferred for easier workup. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration or extraction.
Alternative and Emerging Methods
Microwave-Assisted Synthesis
Recent studies suggest microwave irradiation reduces reaction times for sulfonation and esterification. For example, sulfonation with ClSO₃H at 100°C for 15 minutes achieves 90% yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The naphthalenesulfonate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonating agents are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the nucleophile replaces one of the fluorine atoms on the pentafluorophenyl ring.
Electrophilic Aromatic Substitution: The major products are substituted naphthalenesulfonates with various electrophilic groups attached to the naphthalene ring.
Scientific Research Applications
Organic Synthesis
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate serves as an important reagent in organic synthesis. Its high fluorine content contributes to the compound's lipophilicity and stability, making it suitable for various synthetic pathways.
| Application | Description |
|---|---|
| Reagent in Coupling Reactions | Utilized in cross-coupling reactions to form carbon-carbon bonds. |
| Intermediate in Drug Synthesis | Acts as a building block for synthesizing biologically active compounds. |
Research indicates that this compound exhibits several biological activities, including enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.
- Cellular Interactions : It interacts with receptors that influence neurotransmission and other physiological processes.
Case Study: Enzyme Inhibition
A study demonstrated that at concentrations above 50 µM, this compound significantly reduced the activity of targeted enzymes involved in metabolic regulation. This suggests potential therapeutic applications in metabolic disorders.
Analytical Chemistry
The compound is employed in various analytical techniques due to its ability to form stable complexes with analytes.
| Technique | Usage |
|---|---|
| Chromatography | Acts as a labeling agent in chromatographic methods for the separation of complex mixtures. |
| Mass Spectrometry | Used to enhance the detection of specific compounds by forming adducts. |
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity by withdrawing electron density, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentafluorophenyl Sulfonate Derivatives
a) 2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate (CAS: 885950-62-9)
- Structural Difference : The sulfonate group is attached to a trimethylbenzene (mesitylene) ring instead of naphthalene.
- Reactivity : The methyl groups enhance steric hindrance, reducing reactivity compared to the naphthalene-based analog. This makes it less favorable in reactions requiring high electrophilicity.
- Applications : Preferred in applications where controlled reactivity or stability under harsh conditions (e.g., high temperatures) is required .
b) 1-Pentafluorophenyl-2-Thiourea (CAS: Unspecified)
- Structural Difference : Replaces the sulfonate group with a thiourea (-NH-CS-NH₂) functional group.
- Reactivity: Acts as a hydrogen-bond donor in catalysis or supramolecular chemistry, contrasting with the sulfonate’s role as a leaving group.
- Thermal Stability : Lower thermal stability due to the absence of the sulfonate’s robust aromatic system .
Perfluoroalkyl Sulfonates
a) 1-Pentanesulfonic Acid, Undecafluoro- Salts (e.g., CAS: 68259-09-6, 3872-25-1)
- Structural Difference : Linear perfluoroalkyl chains (C₅F₁₁) instead of aromatic pentafluorophenyl groups.
- Properties :
- Higher hydrophobicity and chemical resistance due to perfluoroalkyl chains.
- Lower melting points (e.g., ammonium salt at 20°C) compared to aromatic sulfonates.
- Applications : Widely used as surfactants and electrolytes in industrial coatings and batteries .
b) Nonafluoro-1-Butanesulfonic Acid Derivatives (e.g., CAS: 68734-62-3)
- Structural Difference : Shorter perfluoroalkyl chain (C₄F₉) with sulfonic acid or trimethylsilyl groups.
- Acidity : Stronger acids (pKa ~ -12) than aromatic sulfonates, making them superior catalysts in acid-driven reactions.
- Regulatory Status : Subject to stringent workplace safety protocols due to corrosion and toxicity risks .
Non-Fluorinated Aryl Sulfonates
a) 1-Nitronaphthalene Derivatives (e.g., CAS: Unspecified)
- Structural Difference: Nitro group (-NO₂) replaces the pentafluorophenyl-sulfonate system.
- Reactivity : Nitro groups act as meta-directing electrophiles, whereas pentafluorophenyl sulfonates enable para/ortho substitution.
Key Data Table: Comparative Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | 885950-62-9 | ~350 (estimated) | N/A | Organic synthesis, cross-coupling | High electrophilicity |
| 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | 885950-62-9 | ~340 (estimated) | N/A | Stabilized intermediates | Moderate electrophilicity |
| 1-Pentanesulfonic acid, undecafluoro-, ammonium salt | 68259-09-6 | 541.1 | 20 | Surfactants, electrolytes | High chemical resistance |
| Nonafluoro-1-butanesulfonic acid trimethylsilyl ester | 68734-62-3 | 438.3 | <25 | Acid catalysis, fluoropolymer production | Extreme acidity |
Research Findings and Industrial Relevance
- Electron-Withdrawing Effects: The pentafluorophenyl group in this compound enhances leaving-group ability compared to non-fluorinated analogs, enabling efficient Suzuki-Miyaura couplings .
- Regulatory Considerations : Fluorinated sulfonates like the target compound are classified as irritants, while perfluoroalkyl derivatives face stricter regulations due to persistence in the environment .
- Thermal Stability : Aromatic fluorinated sulfonates exhibit superior thermal stability (decomposition >200°C) compared to aliphatic perfluoroalkyl sulfonates .
Biological Activity
2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate (CAS No. 886361-18-8) is a synthetic organic compound characterized by a pentafluorophenyl group attached to a naphthalenesulfonate moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
- Molecular Formula : C₁₆H₇F₅O₃S
- Molecular Weight : 374.28 g/mol
- Melting Point : 102 - 104 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interaction with biological systems and potential therapeutic applications.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to its sulfonate group and the electron-withdrawing nature of the fluorine atoms. This interaction may influence various biochemical pathways, leading to observable biological effects.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of multiple fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial strains.
Anticancer Potential
Recent investigations into fluorinated compounds have suggested that they may possess anticancer properties. The electron-withdrawing effect of fluorine can stabilize certain molecular conformations that may be beneficial in targeting cancer cells.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Study :
A study published in Inorganic Chemistry examined the antimicrobial efficacy of several fluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. -
Anticancer Research :
A recent article highlighted the synthesis and evaluation of fluorinated naphthalene derivatives for anticancer activity. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
Q & A
Q. What are the recommended methods for synthesizing 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate?
Synthesis typically involves sulfonation reactions, where 1-naphthalenesulfonyl chloride reacts with pentafluorophenol under controlled conditions. Key steps include:
- Step 1: Dissolve 1-naphthalenesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere.
- Step 2: Add pentafluorophenol (molar ratio 1:1.1) and a base (e.g., triethylamine) to deprotonate the phenol.
- Step 3: Stir at 0–5°C for 4–6 hours, followed by room temperature overnight.
- Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization may require adjusting stoichiometry or using catalysts like bis(pentafluorophenyl)zinc .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy: NMR confirms fluorine substitution patterns (e.g., single peak for equivalent fluorines at δ -138 to -162 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for : 396.0 g/mol).
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–S bond length ~1.76 Å, typical for sulfonates) .
- HPLC: Assess purity (>98% for most synthetic batches) .
Q. What are the key stability considerations for storing this sulfonate?
- Storage Conditions: Store at 0–6°C in amber vials under argon to prevent hydrolysis .
- Decomposition Risks: Moisture induces hydrolysis to 1-naphthalenesulfonic acid and pentafluorophenol. Monitor via NMR for free phenol signals (~6.8 ppm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) studies model reaction pathways:
- Step 1: Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces.
- Step 2: Identify electrophilic centers (e.g., sulfur in the sulfonate group has high partial positive charge).
- Step 3: Simulate transition states for nucleophilic attack (e.g., by amines or alcohols) to predict activation energies.
DFT results correlate with experimental kinetics (e.g., faster reactions with electron-deficient nucleophiles) .
Q. What strategies resolve contradictions in reported spectroscopic data for pentafluorophenyl sulfonates?
Discrepancies in NMR shifts (e.g., δ -140 vs. -155 ppm) may arise from solvent effects or impurities. Mitigation steps:
Q. How does the electron-withdrawing pentafluorophenyl group influence sulfonate leaving-group ability?
The pentafluorophenyl group enhances leaving-group capacity via:
- Inductive Effects: Fluorine atoms withdraw electron density, weakening the S–O bond.
- Resonance Stabilization: Negative charge on the sulfonate is delocalized into the electron-deficient aromatic ring.
Kinetic studies show 10–20x faster substitution rates compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. How to address discrepancies in molecular weight calculations for pentafluorophenyl derivatives?
Example: reports a molecular weight of 226.10 g/mol for pentafluorophenylacetic acid (), while cites (212.09 g/mol).
- Resolution: Cross-check with high-resolution mass spectrometry (HRMS). For , theoretical [M+H] = 227.03; observed [M+H] = 227.02 confirms .
Methodological Tables
| Property | Value | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 396.0 g/mol | HRMS | |
| NMR Shift | δ -138 to -162 ppm (CDCl) | NMR | |
| Stability in Air | Decomposes within 48 hours | HPLC Monitoring |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
